molecular formula C12H19ClN2O2 B8316517 1-(7-Carboxy-7-octenyl)imidazole hydrochloride

1-(7-Carboxy-7-octenyl)imidazole hydrochloride

Cat. No. B8316517
M. Wt: 258.74 g/mol
InChI Key: BTPNWRHEXUISDD-UHFFFAOYSA-N
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Patent
US04346099

Procedure details

To 180 mg of 1-(7-carboxy-7-hydroxymethylheptyl)imidazole hydrochloride (prepared in Example 6(b)) was added 2 or 3 drops of phosphoric acid, and the mixture was reacted under reduced pressure at 160° C. for 5 hours. The reaction mixture was purified by column chromatography on cellulose using a mixture of n-butanol, water and acetic acid (8:10:1), and the obtained fraction was adjusted to pH 8 with a 1 N solution of sodium hydride in order to remove the contaminated phosphoric acid, and the resulting crystals was removed off. The same purification by column chromatography on cellulose was repeated to give 78 mg of the title compound having the following physical characteristics:
Name
1-(7-carboxy-7-hydroxymethylheptyl)imidazole hydrochloride
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]([CH:5]([CH2:17]O)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][N:12]1[CH:16]=[CH:15][N:14]=[CH:13]1)([OH:4])=[O:3]>P(=O)(O)(O)O>[ClH:1].[C:2]([C:5](=[CH2:17])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][N:12]1[CH:16]=[CH:15][N:14]=[CH:13]1)([OH:4])=[O:3] |f:0.1,3.4|

Inputs

Step One
Name
1-(7-carboxy-7-hydroxymethylheptyl)imidazole hydrochloride
Quantity
180 mg
Type
reactant
Smiles
Cl.C(=O)(O)C(CCCCCCN1C=NC=C1)CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted under reduced pressure at 160° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by column chromatography on cellulose using
ADDITION
Type
ADDITION
Details
a mixture of n-butanol, water and acetic acid (8:10:1)
CUSTOM
Type
CUSTOM
Details
to remove the contaminated phosphoric acid
CUSTOM
Type
CUSTOM
Details
the resulting crystals was removed off
CUSTOM
Type
CUSTOM
Details
The same purification by column chromatography on cellulose

Outcomes

Product
Name
Type
product
Smiles
Cl.C(=O)(O)C(CCCCCCN1C=NC=C1)=C
Measurements
Type Value Analysis
AMOUNT: MASS 78 mg
YIELD: CALCULATEDPERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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